molecular formula C16H22N2O3 B11719449 Ethyl 5-(Benzylcarbamoyl)-1-methylpyrrolidine-2-carboxylate

Ethyl 5-(Benzylcarbamoyl)-1-methylpyrrolidine-2-carboxylate

Cat. No.: B11719449
M. Wt: 290.36 g/mol
InChI Key: OFOHNGPOVIZEPG-UHFFFAOYSA-N
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Description

Ethyl 5-(Benzylcarbamoyl)-1-methylpyrrolidine-2-carboxylate is a complex organic compound that belongs to the class of esters Esters are widely known for their pleasant odors and are commonly found in fruits and flowers

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-(Benzylcarbamoyl)-1-methylpyrrolidine-2-carboxylate typically involves the reaction of a carboxylic acid with an alcohol in the presence of a catalyst. One common method is the Fischer esterification, where a carboxylic acid reacts with an alcohol under acidic conditions to form the ester. Another method involves the use of acid chlorides, which react with alcohols in the presence of a base to form the ester .

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes, utilizing efficient catalysts and optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(Benzylcarbamoyl)-1-methylpyrrolidine-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Aqueous acid (HCl) or base (NaOH) is commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) is a typical reducing agent.

    Substitution: Various nucleophiles, such as amines or alcohols, can be used under appropriate conditions.

Major Products Formed

    Hydrolysis: Carboxylic acid and alcohol.

    Reduction: Alcohol.

    Substitution: Depending on the nucleophile, different substituted products can be formed.

Mechanism of Action

The mechanism of action of Ethyl 5-(Benzylcarbamoyl)-1-methylpyrrolidine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 5-(Benzylcarbamoyl)-1-methylpyrrolidine-2-carboxylate is unique due to its specific structural features and the presence of both ester and carbamoyl groups

Properties

IUPAC Name

ethyl 5-(benzylcarbamoyl)-1-methylpyrrolidine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O3/c1-3-21-16(20)14-10-9-13(18(14)2)15(19)17-11-12-7-5-4-6-8-12/h4-8,13-14H,3,9-11H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFOHNGPOVIZEPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCC(N1C)C(=O)NCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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